4-Bromocinnamaldehyde
Overview
Description
4-Bromocinnamaldehyde, also known as E-3-(4-Bromophenyl)-2-propenal, is a chemical compound with the empirical formula C9H7BrO . It has a molecular weight of 211.06 .
Synthesis Analysis
The synthesis of 4-Bromocinnamaldehyde involves a metal-free catalyzed intermolecular tandem Michael addition/cyclization . This reaction is promoted by a simple inorganic base and displays moderate to good yields .Molecular Structure Analysis
The molecular structure of 4-Bromocinnamaldehyde consists of a bromophenyl group attached to a propenal group . The compound has a double bond stereo .Chemical Reactions Analysis
4-Bromocinnamaldehyde has been used in the synthesis of benzo[4,5]imidazo[1,2-a]pyridines . This reaction is promoted by a simple inorganic base and displays moderate to good yields .Physical And Chemical Properties Analysis
4-Bromocinnamaldehyde is a solid compound with a melting point of 70-74°C . It has a predicted boiling point of 310.5±17.0 °C and a predicted density of 1.466±0.06 g/cm3 . It is soluble in chloroform, dichloromethane, ethyl acetate, and hexane .Scientific Research Applications
Summary of the Application
4-Bromocinnamaldehyde is used in the synthesis of cyclic organic frameworks, especially heterocyclic frameworks, which are widely distributed motifs in numerous biologically active molecules . These molecules occupy a crucial position in organic and medicinal chemistry .
Methods of Application or Experimental Procedures
The synthesis involves the use of N-heterocyclic carbenes (NHCs) as a catalyst for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules . The unique property of the polarity inversion for many carbonyl compounds is shown, then produces nucleophilic acyl anion intermediates, thereby reacting with a variety of electrophilic substrates .
Results or Outcomes
The result is the construction of twelve kinds of bioactive cyclic skeletons . This method provides a systematic and comprehensive overview from the perspective of cycloaddition reactions .
2. Bactericidal Activity Against Persisters in Escherichia coli
Summary of the Application
4-Bromocinnamaldehyde (Br-CA) has been found to have bactericidal activity against persisters in Escherichia coli . Persisters are tolerant to multiple antibiotics, and widely distributed in bacteria, fungi, parasites, and even cancerous human cell populations, leading to recurrent infections and relapse after therapy .
Methods of Application or Experimental Procedures
In the study, multiple types of persisters were induced and exposed to Br-CA . The concentration of Br-CA used was 200 μg/ml .
Results or Outcomes
The results showed that 200 μg/ml of Br-CA was capable of killing all E. coli cells during the exponential phase . No cells in the ppGpp-overproducing strain or TisB-overexpressing strain survived the treatment of Br-CA .
properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRAWLRFGKLUMW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromocinnamaldehyde | |
CAS RN |
49678-04-8 | |
Record name | Trans-4-bromocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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